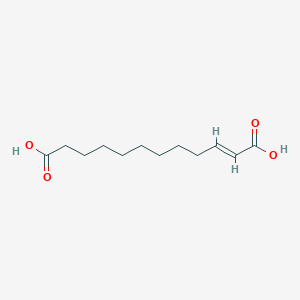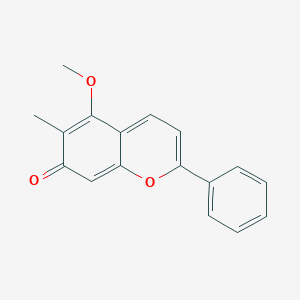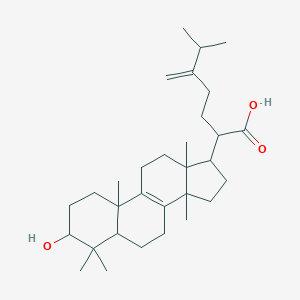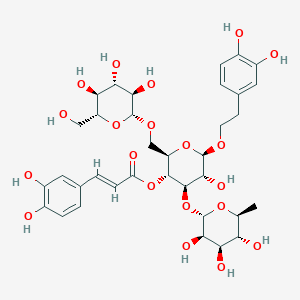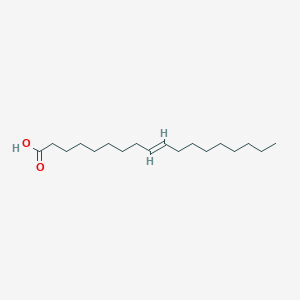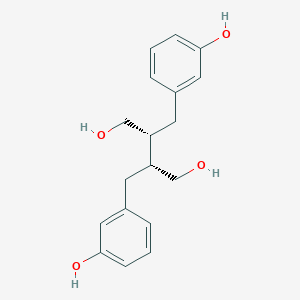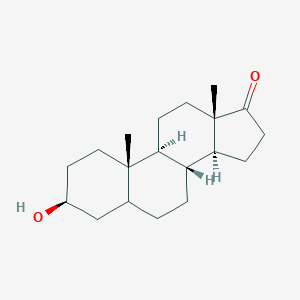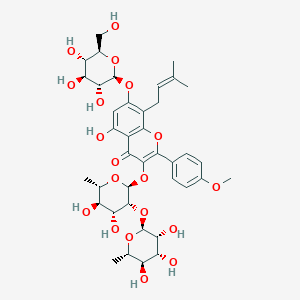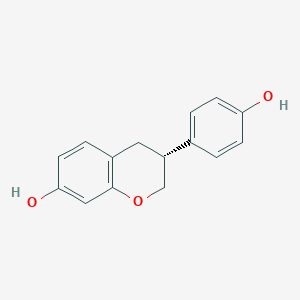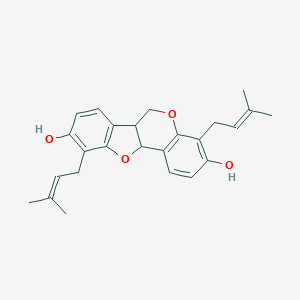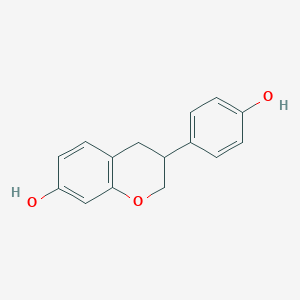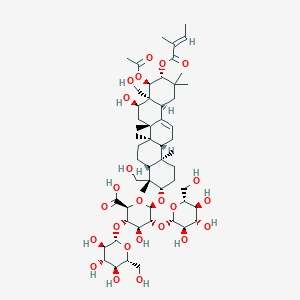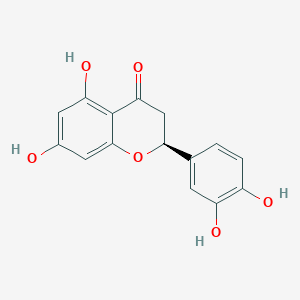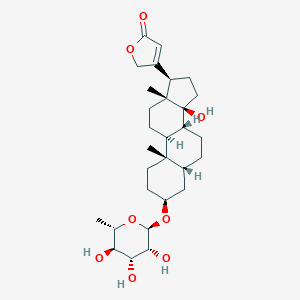
Evomonoside
描述
Evomonoside is a potent natural compound used for studying neurological diseases such as Alzheimer’s and Parkinson’s1. It exhibits neuroprotective properties by preventing the formation of amyloid plaques in the brain1. The molecular formula of Evomonoside is C29H44O82.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Evomonoside. However, it’s worth noting that the synthesis of complex molecules often involves multiple steps and requires a deep understanding of organic chemistry.Molecular Structure Analysis
Evomonoside has a complex molecular structure with a total of 86 bonds, including 42 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 five-membered rings, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 4 hydroxyl groups, and 3 secondary alcohols3.
Chemical Reactions Analysis
The specific chemical reactions involving Evomonoside are not readily available. However, the study of reactive chemicals often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms4.Physical And Chemical Properties Analysis
Evomonoside has a density of 1.3±0.1 g/cm3, a boiling point of 694.6±55.0 °C at 760 mmHg, and a flash point of 225.4±25.0 °C2. It also has a molar refractivity of 135.0±0.4 cm3, a polar surface area of 126 Å2, and a molar volume of 394.8±5.0 cm32.科学研究应用
Understanding Evomonoside in Extracellular Vesicles Research
Extracellular vesicles (EVs), including exosomes and microvesicles, have emerged as significant mediators of intercellular communication. Researchers like Wiklander et al. (2015) have extensively studied the biodistribution of EVs, finding that they accumulate differently based on cell origin, and can target specific tissues including tumors when modified with specific targeting moieties (Wiklander et al., 2015). Similarly, Vader et al. (2016) highlighted the potential of EVs in drug delivery, emphasizing their ability to overcome natural barriers and possess intrinsic cell targeting properties (Vader et al., 2016).
Role in Cancer and Regenerative Medicine
The role of EVs in cancer therapy and regenerative medicine is a growing area of interest. Armstrong et al. (2017) discussed how EVs can be chemically or biologically modified to enhance their therapeutic capability, including for cancer treatment (Armstrong et al., 2017). Additionally, the work by Fais et al. (2016) suggests that EVs can be used in immune therapy, vaccination trials, and drug delivery, leveraging their biocompatible and stable nature (Fais et al., 2016).
Advances in Extracellular Vesicle Research
György et al. (2015) provided an updated perspective on the use of EVs for therapeutic applications, outlining strategies for loading cargoes into EVs and promoting their stability and targeted delivery (György et al., 2015). In a similar vein, Fuster-Matanzo et al. (2015) emphasized the potential of EVs in regenerative medicine, discussing their roles as unmodified agents or as carriers for targeted drug delivery (Fuster-Matanzo et al., 2015).
Synthesis and Application
Pal'yants et al. (2004) conducted a study on the partial syntheses of evomonoside, along with convallatoxin and periplorhamnoside, by condensing acetylated L-rhamnopyranose orthoacetate with appropriate aglycones (Pal'yants et al., 2004). This research contributes to the broader understanding of evomonoside's potential applications in scientific research.
安全和危害
The safety data sheet for Evomonoside advises against breathing mist, gas, or vapors, and recommends avoiding contact with skin and eyes5. It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition5.
未来方向
While specific future directions for Evomonoside research are not readily available, it’s worth noting that the field of medicinal chemistry is rapidly evolving. New methodologies and technologies are continually being developed, which could potentially impact future research on Evomonoside6.
属性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLFJWIKARBFW-BKKMTDGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318097 | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Evomonoside | |
CAS RN |
508-93-0 | |
| Record name | Evomonoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



